Technical Guide: Solubility Profile and Physicochemical Behavior of {3-[(Dimethylamino)methyl]phenyl}methanol
Technical Guide: Solubility Profile and Physicochemical Behavior of {3-[(Dimethylamino)methyl]phenyl}methanol
The following technical guide provides an in-depth analysis of the solubility profile of {3-[(Dimethylamino)methyl]phenyl}methanol , integrating physicochemical principles with practical experimental workflows.
[1][2]
Executive Summary
Compound: {3-[(Dimethylamino)methyl]phenyl}methanol CAS Registry Number: 23501-93-1 Synonyms: [3-(Dimethylamino)methyl]phenyl]methanol; 3-(Dimethylaminomethyl)benzyl alcohol.[1][2]
This compound represents a bifunctional pharmacophore featuring a benzyl alcohol moiety and a tertiary amine side chain. Its solubility behavior is governed by a "pH-switchable" mechanism: the molecule transitions from a hydrophilic cation in acidic media to a lipophilic neutral species in basic environments.[2] Understanding this duality is critical for optimizing reaction workups, purification strategies, and formulation stability.
This guide details the solubility thermodynamics, solvent compatibility, and experimental protocols for accurate characterization.
Physicochemical Characterization
To predict solubility behavior accurately, we must first establish the fundamental molecular properties. The presence of the basic nitrogen atom (
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Technical Insight |
| Molecular Formula | MW: 165.23 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Density |
| pKa (Basic) | The tertiary amine protonates at physiological pH, increasing aqueous solubility.[1] | |
| LogP (Neutral) | Moderately lipophilic in the uncharged state.[1][2] | |
| H-Bond Donors | 1 (-OH) | Facilitates solvation in protic solvents (Water, Alcohols).[1][2] |
| H-Bond Acceptors | 2 (-N-, -O-) | The nitrogen lone pair is a strong acceptor, aiding solubility in chloroform/DCM.[1][2] |
Solubility Profile
Aqueous Solubility & pH Dependence
Unlike simple benzyl alcohol, {3-[(Dimethylamino)methyl]phenyl}methanol exhibits pH-dependent solubility .[1][2]
-
Acidic pH (pH < 7.0): The tertiary amine is protonated (
).[1] The ionic charge drastically reduces the LogD, making the compound highly soluble (>50 mg/mL) in aqueous buffers (e.g., 0.1 N HCl, Phosphate buffer pH 4).[1] -
Neutral to Basic pH (pH > 9.0): The amine exists as the free base.[1] The solubility is dominated by the lipophilic benzyl and methyl groups. While the hydroxyl group maintains some water solubility (likely 10–30 mg/mL), the compound becomes significantly more soluble in organic phases.[1]
Organic Solvent Compatibility
The compound follows "Like Dissolves Like" principles but is versatile due to its dual functionality.
| Solvent Class | Solubility | Mechanistic Explanation |
| Chlorinated (DCM, Chloroform) | Miscible | Excellent solvent.[1][2] The acidic hydrogen of chloroform interacts favorably with the amine lone pair. |
| Alcohols (MeOH, EtOH, IPA) | Miscible | The hydroxyl group facilitates hydrogen bonding.[1] Ideal for crystallization or stock solutions. |
| Polar Aprotic (DMSO, DMF) | Miscible | High solubility due to dipole-dipole interactions.[1] Recommended for biological assays. |
| Ethers (THF, Diethyl Ether) | Soluble | Good solubility for the neutral free base. Solubility decreases if the compound is a salt (e.g., HCl salt).[1] |
| Alkanes (Hexane, Heptane) | Low/Moderate | The polarity of the -OH and amine groups disfavors solvation in strictly non-polar hydrocarbons. |
Visualizing the Solubility Equilibrium
The following diagram illustrates the equilibrium species and their preferred phases.
Caption: Phase distribution shifts based on pH. Low pH favors the aqueous phase (cation); high pH drives the neutral species into the organic phase.[1][2]
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
For precise solubility measurement in specific solvents.[1][2]
Reagents:
-
Test Compound: {3-[(Dimethylamino)methyl]phenyl}methanol (High purity >98%)[1][2]
-
Solvent: PBS (pH 7.4), 0.1N HCl, or Octanol.[1]
-
Equipment: HPLC-UV or LC-MS, Orbital Shaker, 0.45 µm PTFE filters.[2]
Workflow:
-
Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a 0.45 µm syringe filter (pre-saturated to prevent drug loss).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.
Protocol B: pH-Dependent Extraction (Purification Strategy)
Utilizing solubility properties for purification.[1][2]
-
Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .
-
Acid Wash: Extract organic layer with 1M HCl (x2).
-
Basification: Collect the acidic aqueous layer. Adjust pH to >12 using 4M NaOH (cool in an ice bath).
-
Observation: The solution will turn cloudy as the free base precipitates/oils out.
-
-
Re-extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (x3).
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Implications for Drug Development
Formulation
-
Salt Selection: To improve aqueous solubility for dosing, convert the free base into a salt (e.g., Hydrochloride, Fumarate, or Tartrate).[1] The HCl salt is likely hygroscopic but highly soluble.
-
Stability: Avoid oxidizing conditions.[3] The benzylic alcohol is susceptible to oxidation to the aldehyde/carboxylic acid, and the amine to N-oxide. Store under Nitrogen/Argon.
Chromatography (HPLC)
-
Tailing: Tertiary amines often interact with residual silanols on C18 columns, causing peak tailing.
-
Solution: Use a high pH stable column (e.g., C18 Hybrid) with a basic buffer (Ammonium Bicarbonate pH 10) OR use a low pH buffer (0.1% TFA) to keep the amine fully protonated and sharp.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878960, [3-(Dimethylamino)methyl]phenyl]methanol.[1] Retrieved from [Link][1][2]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP methodologies).
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models for amines).
